molecular formula C15H24N4O6S2 B6461202 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid CAS No. 2549003-16-7

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid

Cat. No.: B6461202
CAS No.: 2549003-16-7
M. Wt: 420.5 g/mol
InChI Key: UIKUBXRWRNJLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid features a 1,3,4-thiadiazole core substituted at position 5 with an ethylsulfanyl group and at position 2 with an acetamide moiety linked to a 4-methoxymethylpiperidine. Its oxalic acid salt form likely enhances solubility and bioavailability.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(methoxymethyl)piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S2.C2H2O4/c1-3-20-13-16-15-12(21-13)14-11(18)8-17-6-4-10(5-7-17)9-19-2;3-1(4)2(5)6/h10H,3-9H2,1-2H3,(H,14,15,18);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKUBXRWRNJLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)COC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[4-(methoxymethyl)piperidin-1-yl]acetamide; oxalic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse biological activities, and a piperidine moiety that may enhance its pharmacological profile. The presence of the ethylsulfanyl group contributes to its chemical reactivity and potential bioactivity.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The compound has been shown to have:

  • Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) reported in the range of 32.6 μg/mL, which is comparable to standard antibiotics like ampicillin .
  • Antifungal Activity : Demonstrated significant inhibition against fungal strains such as Candida albicans and Aspergillus niger, with MIC values ranging from 24 to 42 μg/mL compared to fluconazole .

Anticancer Potential

The compound's structural features suggest potential anticancer properties, particularly through the inhibition of specific enzymes involved in cancer cell proliferation. Studies have highlighted:

  • Cytostatic Effects : Certain derivatives of thiadiazole have shown cytostatic properties, inhibiting cancer cell growth in vitro .
  • Mechanism of Action : The mechanism may involve enzyme inhibition and modulation of signaling pathways associated with tumor growth.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antibacterial properties. The most active compounds exhibited zones of inhibition ranging from 15 mm to 19 mm against Salmonella typhi and E. coli .
  • Cytotoxicity Assays :
    • In vitro studies evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. Results indicated that some compounds had IC50 values lower than 10 µM, suggesting potent anticancer activity .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications on the thiadiazole ring significantly influenced biological activity. For instance, halogen substitutions enhanced antibacterial efficacy against Gram-positive strains .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameStructureKey FeaturesAntimicrobial ActivityAnticancer Activity
This compoundStructureThiadiazole & PiperidineMIC = 32.6 μg/mL against S. aureusIC50 < 10 µM
Thiadiazole DerivativesVariousContains thiadiazole ringsBroad-spectrum activityVariable efficacy
Furan-based CompoundsVariousContains furan ringsAntioxidant propertiesLimited data

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds share the 1,3,4-thiadiazole-acetamide scaffold but differ in substituents, leading to varied bioactivities:

Compound Name Substituent on Thiadiazole (Position 5) Acetamide Side Chain Key Features
Target Compound Ethylsulfanyl 4-(Methoxymethyl)piperidine Oxalic acid salt for solubility
N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide () 5-nitro-2-furyl None (direct substitution) Carcinogenic; induces forestomach tumors
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g, ) Ethylthio 2-isopropyl-5-methylphenoxy Melting point: 168–170°C; yield: 78%
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () Benzylthio 4-(Trifluoromethyl)phenyl Dual kinase inhibitor (Abl/Src)
N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-methylpiperazin-1-yl)acetamide (6b, ) 2,4-dichlorobenzylthio 4-Methylpiperazine Antibacterial (EC₅₀: 17.5 μg·mL⁻¹)

Key Observations :

  • Substituent Effects : The ethylsulfanyl group in the target compound may enhance lipophilicity compared to nitro-furyl () or benzylthio () substituents.

Physicochemical Properties

Data from highlights melting points and yields of analogs:

Compound () Substituent (Position 5) Melting Point (°C) Yield (%)
5g Ethylthio 168–170 78
5f Methylthio 158–160 79
5h Benzylthio 133–135 88

The target compound’s oxalic acid salt may lower its melting point compared to neutral analogs, improving solubility. Piperidine’s methoxymethyl group could further enhance water solubility compared to aromatic substituents (e.g., trifluoromethylphenyl in ) .

Pharmacokinetic Considerations

  • Solubility : The oxalic acid salt in the target compound likely improves aqueous solubility compared to neutral analogs (e.g., 5g in ).
  • Metabolic Stability : Piperidine’s methoxymethyl group may reduce cytochrome P450-mediated metabolism compared to unsubstituted piperazine (), extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.